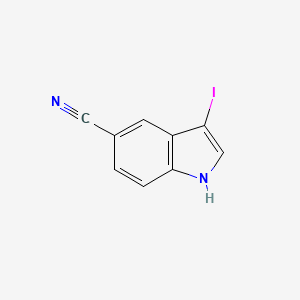

3-Iod-1H-indol-5-carbonitril

Übersicht

Beschreibung

3-Iodo-1H-indole-5-carbonitrile is a chemical compound used as a reactant for the synthesis of various compounds. It has been used in the preparation of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . It has also been used in the chemoselective and regioselective preparation of benzoyl indoles .

Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-indole-5-carbonitrile consists of an indole ring attached to a carbonitrile group at the 5-position and an iodine atom at the 3-position . The molecular formula is C9H5IN2 and the molecular weight is 268.06 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesetechniken für mittelgroße Ringe

3-Iod-1H-indol-5-carbonitril: wird als Reaktant in intramolekularen oxidativen C-H-Kopplungsreaktionen verwendet. Diese Reaktionen sind entscheidend für Synthesetechniken für mittelgroße Ringe, die für die Herstellung cyclischer Verbindungen von Bedeutung sind, die verschiedene pharmazeutische Anwendungen haben können .

Antikrebs-Immunmodulatoren

Diese Verbindung ist an der Herstellung von Tryptophan-Dioxygenase-Inhibitoren beteiligt, insbesondere Pyridyl-Ethenyl-Indolen. Diese Inhibitoren haben das Potenzial als Antikrebs-Immunmodulatoren, die eine Rolle bei der Krebsbehandlung spielen könnten, indem sie die Reaktion des Immunsystems auf Krebszellen modulieren .

Synthese biologisch aktiver Indole

Es dient als Synthesereagenz zur Herstellung biologisch aktiver Indole. Diese Verbindungen haben eine breite Palette biologischer Aktivitäten und sind für die Entwicklung von Medikamenten für verschiedene Krankheiten von Bedeutung .

GSK-3-Inhibitoren

This compound: wird zur Synthese von Inhibitoren der Glykogensynthasekinase 3 (GSK-3) verwendet. GSK-3-Inhibitoren haben therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit, bipolarer Störung und Diabetes .

Antivirale Mittel

Indol-Derivate, einschließlich This compound, wurden auf ihre antivirale Aktivität gegen eine breite Palette von RNA- und DNA-Viren untersucht. Diese Forschung ist entscheidend im anhaltenden Kampf gegen Virusinfektionen .

Pflanzenhormonforschung

Indol-Derivate sind auch in der Pflanzenbiologie von Bedeutung, da sie mit Pflanzenhormonen wie Indol-3-essigsäure zusammenhängen, die durch den Abbau von Tryptophan in höheren Pflanzen hergestellt wird. Das Verständnis dieser Wege kann zu Fortschritten in der Landwirtschaft und Botanik führen .

HIV-1-Integrase-Inhibitoren

Diese Verbindung wird bei der Synthese von HIV-1-Integrase-Inhibitoren verwendet. Diese Inhibitoren sind bei der Behandlung von HIV/AIDS von entscheidender Bedeutung, da sie die Integration viraler DNA in das Wirtsgenom verhindern und so die Replikation des Virus blockieren .

Kreuzkupplungsreaktionen

Die Reaktivität von Indol-Derivaten mit Iod an Position 3, wie z. B. This compound, wird mithilfe von Kreuzkupplungsreaktionen untersucht. Diese Reaktionen sind grundlegend in der organischen Synthese und können zur Herstellung verschiedener funktionalisierter Moleküle mit potenziellen pharmazeutischen Anwendungen führen .

Safety and Hazards

The safety information for 3-Iodo-1H-indole-5-carbonitrile indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) . More detailed safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) .

Wirkmechanismus

Target of Action

3-Iodo-1H-indole-5-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with the tryptophan metabolism pathway.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, depending on the specific targets it interacts with.

Eigenschaften

IUPAC Name |

3-iodo-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFJLARYCQCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

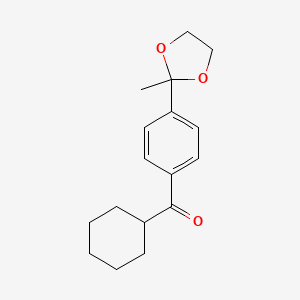

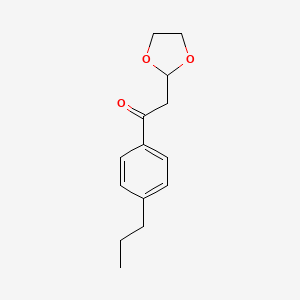

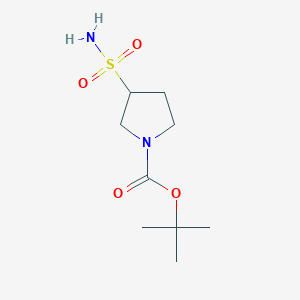

Synthesis routes and methods I

Procedure details

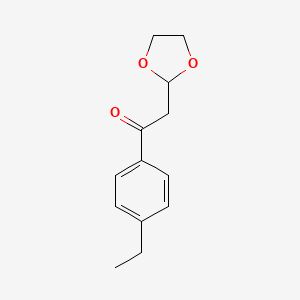

Synthesis routes and methods II

Procedure details

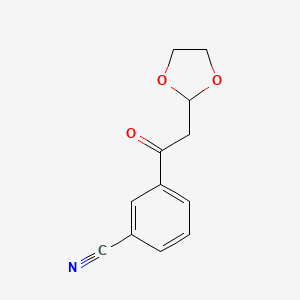

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

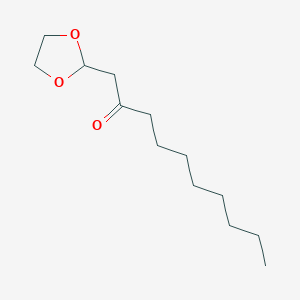

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)